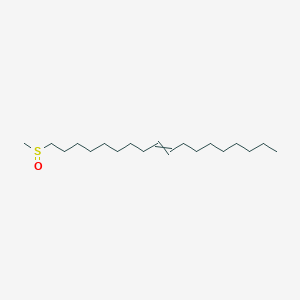![molecular formula C12H23BrO2 B14412853 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane CAS No. 83466-26-6](/img/structure/B14412853.png)
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane is a complex organic compound characterized by its unique structure, which includes a bromo group, a dimethylpropoxy group, and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-bromo-2,2-dimethylpropane with 2,2-dimethylpropoxyethene under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide and ethanol.
Elimination Reactions: Strong bases such as sodium amide (NaNH₂) are often used.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions typically produce alkenes.
Applications De Recherche Scientifique
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to the formation of various products and intermediates, which can exert different effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-dimethylpropane:
2-Bromo-2-methylpropane: Another related compound with a different substitution pattern.
1-Bromo-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of dimethylpropoxy.
Uniqueness
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
83466-26-6 |
|---|---|
Formule moléculaire |
C12H23BrO2 |
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-[2-bromo-2-(2,2-dimethylpropoxy)ethenoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H23BrO2/c1-11(2,3)8-14-7-10(13)15-9-12(4,5)6/h7H,8-9H2,1-6H3 |
Clé InChI |
USRYUOVJZPYTNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC=C(OCC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
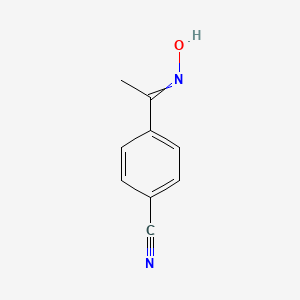
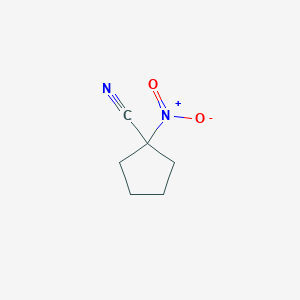
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)

![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)

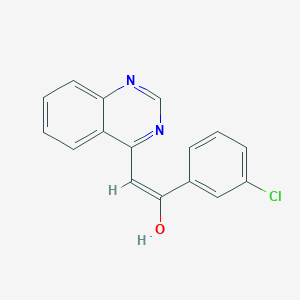

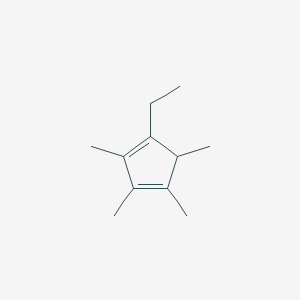
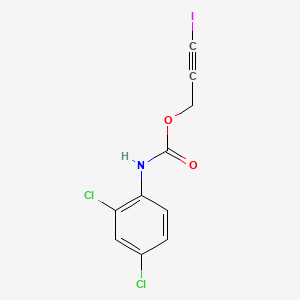
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
